

Strategies to Overcome T790M/C797S Resistance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osimertinib Mesylate

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To address the challenge of C797S-mediated resistance, researchers are exploring several innovative drug development strategies that do not rely on covalent binding to Cys797.

The table below outlines the key strategic approaches and representative examples.

Strategy	Mechanism of Action	Representative Compounds / Approaches	Key Findings & Status
Allosteric Inhibition (Strategy III)	Binds to a unique, less conserved pocket adjacent to the ATP site, displacing the C-helix and stabilizing an inactive kinase conformation. This mechanism is non-ATP-competitive and mutant-selective [1] [2].	EAI045 [1] [2]	Effective against L858R/T790M/C797S mutants in biochemical and mouse models. As a single agent, it is ineffective in cells due to asymmetric dimerization of EGFR; requires combination with an anti-EGFR antibody (e.g., Cetuximab) to block dimerization for full efficacy [1].

Strategy	Mechanism of Action	Representative Compounds / Approaches	Key Findings & Status
High-Potency Reversible Inhibition (Strategy II)	Develops non-covalent, ATP-competitive inhibitors with exceptionally high binding affinity to overcome the increased ATP affinity of T790M mutants without needing a covalent bond [3].	Reversible Aminopyrimidines [4], SKLB compounds [3]	These compounds exploit a "hydrophobic clamp" structure within the EGFR kinase domain. Some reversible aminopyrimidines show subnanomolar activity against L858R/T790M/C797S in biochemical assays [4] [3].
Exploiting the Hydrophobic Clamp	A specific approach under Strategy II that targets a hydrophobic region in the ATP-binding pocket. Optimal interactions with this region can yield very high inhibitory potency [3].	SKLB1206 and analogues [3]	SAR studies show that the size and geometry of hydrophobic substituents (e.g., cyclopentyl) at the N-9 position of the purine core are critical for achieving nanomolar potency against L858R/T790M [3].

Experimental & Methodological Insights

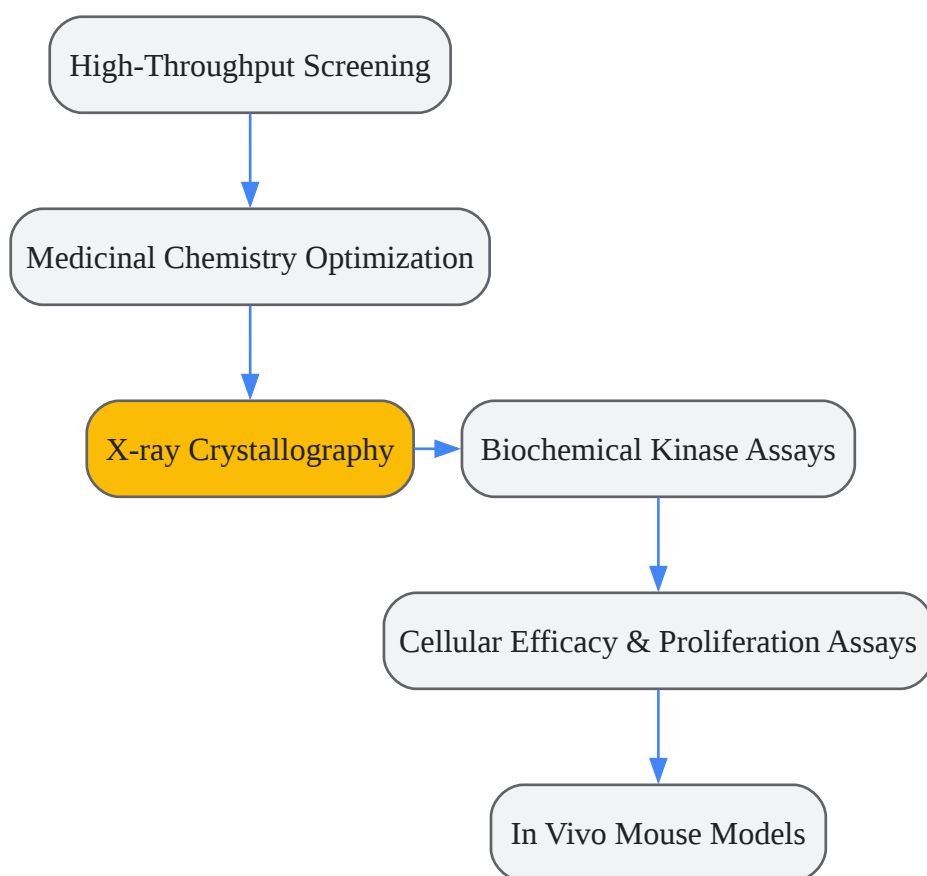
The discovery of these strategies relies on advanced experimental and computational techniques.

- **Structural Biology (X-ray Crystallography):** This is a primary method for determining the atomic-level interactions between inhibitors and mutant EGFR. For example, the structure of EAI045 bound to EGFR T790M/C797S (PDB ID 7ZYM) visually confirms its allosteric binding mode, showing how it fits into a pocket created by the displaced C-helix, away from the C797S mutation site [4] [2]. Similarly, structures of reversible inhibitors in complex with EGFR reveal how they engage the "hydrophobic clamp" [3].
- **Computational Modeling (QSAR):** Quantitative Structure-Activity Relationship (QSAR) models are used to predict the inhibitory activity (IC₅₀) of novel compounds against EGFR mutants like L858R/T790M/C797S. Advanced models, such as those using mixed kernel function support vector

machines (MIX-SVM), can guide the rational design and virtual screening of fourth-generation inhibitors by relating molecular descriptors to biological activity [5].

- **Sensitive Mutation Detection (Digital PCR):** Monitoring the emergence of resistance mutations in patients is crucial. Six-color Crystal Digital PCR assays have been developed to simultaneously detect and quantify 19 prevalent EGFR sensitizing and resistance mutations (including T790M and C797S) from patient plasma samples, enabling non-invasive therapy monitoring [6].

The following diagram illustrates the key experimental workflows used in this field, from initial screening to compound validation.



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To cite this document: Smolecule. [Strategies to Overcome T790M/C797S Resistance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002900#egfr-t790m-mutation-binding-cys797-residue>]

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